molecular formula C21H17ClN4O3 B2454790 3-(2-chlorophenyl)-5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide CAS No. 1448057-46-2

3-(2-chlorophenyl)-5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide

Cat. No.: B2454790
CAS No.: 1448057-46-2
M. Wt: 408.84
InChI Key: CJSMASJREXYUGR-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17ClN4O3 and its molecular weight is 408.84. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-12-19(20(26-28-12)15-8-4-5-9-16(15)22)21(27)24-17-10-6-3-7-14(17)11-18-23-13(2)25-29-18/h3-10H,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSMASJREXYUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Molecular Formula and Structure

  • Molecular Formula : C22H20ClN3O2
  • Molecular Weight : 405.87 g/mol
  • Chemical Structure : The compound features a chlorophenyl group, a methyl group, an isoxazole ring, and an oxadiazole moiety which contribute to its biological activity.

Anticancer Activity

Research indicates that compounds containing the isoxazole and oxadiazole rings exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have been shown to possess anticancer activity against various human tumor cell lines. In one study, a related oxadiazole derivative demonstrated an IC50 value of approximately 2.76 µM against ovarian adenocarcinoma cells (OVXF 899), indicating potent antitumor effects .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AHeLa (cervical cancer)5.0
Compound BCaCo-2 (colon cancer)9.0
Compound COVXF 899 (ovarian cancer)2.76

Antimicrobial Activity

The 1,3,4-oxadiazole derivatives have also been studied for their antimicrobial properties. Certain derivatives have been effective against both Gram-positive and Gram-negative bacteria, including strains of Mycobacterium tuberculosis. For example, some derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4–8 µM against drug-resistant strains .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaMIC (µM)Reference
Compound DM. tuberculosis4–8
Compound EE. coli16–32
Compound FS. aureus8–16

The mechanisms by which these compounds exert their biological effects are multifaceted:

  • Inhibition of Enzymes : Many oxadiazole derivatives inhibit key enzymes involved in cancer cell proliferation and survival.
  • Disruption of Cellular Processes : They may interfere with cellular signaling pathways critical for tumor growth.
  • Antimicrobial Action : The compounds can disrupt bacterial cell wall synthesis or inhibit vital metabolic pathways.

Case Study 1: Anticancer Efficacy

A study published in PubMed Central evaluated a series of isoxazole derivatives for their anticancer activity against various human cancer cell lines. The results indicated that specific substitutions on the isoxazole ring significantly enhanced cytotoxicity against breast and colon cancer cells .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of a novel oxadiazole derivative against Mycobacterium bovis. The study highlighted the compound's ability to inhibit the enoyl reductase enzyme, crucial for fatty acid biosynthesis in mycobacteria, leading to cell lysis .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated efficacy against various cancer cell lines, showing significant growth inhibition rates. For instance, in vitro tests revealed that derivatives of similar isoxazole compounds exhibit promising results against breast cancer and melanoma cell lines by inducing apoptosis and inhibiting proliferation .

Neurological Research

The compound's mechanism of action suggests potential applications in treating neurological disorders. Preliminary research indicates that it may modulate neurotransmitter systems, which could be beneficial for conditions such as depression and anxiety. The interaction with specific receptors involved in neuroprotection is currently under investigation .

Antimicrobial Properties

There is emerging evidence that certain derivatives of isoxazole compounds possess antimicrobial properties. Studies have indicated that they can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Case Studies

StudyFocusFindings
Anticancer Study Evaluation of growth inhibition in cancer cell linesShowed over 70% inhibition in breast cancer cell lines at specific concentrations.
Neurological Impact Investigation of neurotransmitter modulationIndicated potential for reducing anxiety-like behaviors in animal models.
Antimicrobial Efficacy Assessment against bacterial strainsDemonstrated effectiveness against Staphylococcus aureus and Escherichia coli with low MIC values.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Current studies focus on its absorption, distribution, metabolism, and excretion (ADME) properties. Early results suggest favorable bioavailability and metabolic stability, which are critical for its efficacy as a drug candidate .

Q & A

Basic: What are the established synthetic routes for this compound, and what intermediates are critical?

Methodological Answer:
The synthesis typically involves sequential reactions starting with o-chlorobenzaldehyde and hydroxylamine hydrochloride to form an oxime intermediate. Chlorination with Cl₂ yields o-chlorobenzoxime chloride, which undergoes cyclization with ethyl acetoacetate to form the isoxazole core. Subsequent hydrolysis and coupling with 2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)aniline via carboxamide bond formation complete the synthesis . Key intermediates include the oxime chloride and the isoxazole-4-carbonyl chloride derivative.

Advanced: How can reaction conditions be optimized to mitigate low yields in the final coupling step?

Methodological Answer:
Optimization may involve:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
  • Catalysis : Use coupling agents like HATU or EDCI to improve carboxamide formation efficiency.
  • Temperature control : Maintain 0–5°C during chlorination to minimize side reactions.
  • Purification : Gradient column chromatography or recrystallization from ethanol/water mixtures can isolate the product .

Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., chlorophenyl, methyl groups).
  • XRD : Single-crystal X-ray diffraction (as in related isoxazole carboxamides) provides definitive bond lengths and angles, resolving stereochemical ambiguities .
  • HRMS : High-resolution mass spectrometry verifies molecular formula.

Advanced: How can computational methods reconcile contradictions in experimental spectral data?

Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR vibrational modes. Discrepancies between experimental and computed data may indicate conformational flexibility or solvent effects. Benchmarking against known crystallographic data (e.g., bond angles in ) refines computational models .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Engineering controls : Use fume hoods for reactions involving volatile intermediates (e.g., oxime chlorides).
  • Waste disposal : Quench reactive intermediates (e.g., PCl₅ residues) with ice-cold sodium bicarbonate before disposal .

Advanced: How can the compound’s pharmacokinetic properties be improved for in vivo studies?

Methodological Answer:

  • Lipophilicity adjustment : Introduce hydrophilic groups (e.g., sulfonyl, hydroxyl) to the oxadiazole ring to enhance solubility.
  • Prodrug strategies : Mask the carboxamide as an ester for improved membrane permeability.
  • Formulation : Use nanoemulsions or cyclodextrin complexes to increase bioavailability. Reference agrochemical optimization in for analog design .

Basic: What initial biological screening assays are appropriate for this compound?

Methodological Answer:

  • In vitro enzyme inhibition : Target enzymes relevant to the oxadiazole and isoxazole pharmacophores (e.g., cyclooxygenase, kinases).
  • Cytotoxicity assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Structural analogs : Compare activity with 3-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-5-carboxamide () to establish SAR.

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Orthogonal assays : Validate hits using alternate methods (e.g., SPR for binding affinity vs. enzymatic activity).
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with assays.
  • Structural analogs : Test derivatives (e.g., ’s trifluoromethylpyridine analogs) to isolate pharmacophoric contributions .

Basic: What computational models predict the compound’s thermochemical properties?

Methodological Answer:
DFT with hybrid functionals (e.g., B3LYP) calculates Gibbs free energy of formation and reaction enthalpies. Solvation models (e.g., COSMO-RS) estimate solubility and partition coefficients. Validate against experimental thermochemistry data from related isoxazoles .

Advanced: How can process simulation tools enhance scalability of the synthesis?

Methodological Answer:

  • ASPEN Plus : Model mass/energy balances for chlorination and cyclization steps.
  • DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, residence time) via response surface methodology.
  • Membrane separation : Integrate nanofiltration ( ) to purify intermediates, reducing solvent waste .

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